

mass spectrometry analysis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

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Compound of Interest

Compound Name: 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline**. The molecular formula for this compound is C₁₆H₁₈BrNO, with a molecular weight of approximately 320.22 g/mol and an exact mass of about 319.057 Da.^[1] While specific experimental data for this exact analyte is not readily available in public literature, this document outlines a robust analytical approach based on established methodologies for similar aromatic amines and ethers.^{[2][3][4]} It includes a detailed experimental protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a predicted fragmentation pathway, and structured data presentation to aid researchers in the identification and characterization of this molecule.

Introduction

5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is a complex aromatic compound containing several key functional groups that influence its behavior in mass spectrometry: a primary aromatic amine, a diaryl ether linkage, a bromine substituent, and a tert-butyl group.

Understanding its fragmentation pattern is crucial for its unambiguous identification in various

matrices, from synthetic reaction mixtures to biological samples. This guide will utilize common ionization techniques such as Electrospray Ionization (ESI) and analytical approaches like tandem mass spectrometry (MS/MS) to propose a reliable analytical method.

Predicted Fragmentation Pathway

The fragmentation of **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline** in a mass spectrometer, particularly under collision-induced dissociation (CID) conditions, is expected to proceed through several key pathways initiated by the ionization of the molecule. The primary amine is a likely site of protonation in positive ion mode ESI. The ether linkage and the carbon-bromine bond are predicted to be the most labile sites for fragmentation.

Key Predicted Fragmentation Steps:

- **Loss of the tert-butyl group:** A common fragmentation for tert-butyl substituted compounds is the loss of a methyl group (CH_3^\bullet , 15 Da) or the entire tert-butyl radical ($\text{C}_4\text{H}_9^\bullet$, 57 Da) to form a stable carbocation.
- **Cleavage of the ether bond:** The C-O bond of the diaryl ether can cleave, leading to fragments corresponding to the brominated aniline and the tert-butylated phenoxy moieties.
- **Loss of bromine:** The carbon-bromine bond can break, resulting in the loss of a bromine radical (Br^\bullet , 79/81 Da).
- **Loss of small neutral molecules:** Aromatic amines can undergo fragmentation involving the loss of small molecules like HCN (27 Da).^[5]

The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

Quantitative Data Summary

The table below presents the predicted m/z values for the protonated parent molecule and its major theoretical fragment ions. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for all bromine-containing fragments.

Ion	Predicted m/z (for 79Br)	Predicted m/z (for 81Br)	Description
[M+H] ⁺	320.065	322.063	Protonated molecular ion
[M+H - C ₄ H ₉] ⁺	263.007	265.005	Loss of the tert-butyl group
[C ₁₀ H ₁₄ O] ⁺	150.104	-	4-(tert-butyl)phenol fragment
[C ₆ H ₅ BrN] ⁺	171.963	173.961	5-Bromo-2-aminophenoxy fragment
[M+H - Br] ⁺	241.118	-	Loss of a bromine atom

Experimental Protocols

A robust and sensitive method for the analysis of **5-Bromo-2-[4-(tert-butyl)phenoxy]aniline** can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[3\]](#)[\[4\]](#)

Sample Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.
- **Working Standards:** Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition.
- **Sample Matrix:** For analysis in complex matrices (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Liquid Chromatography (LC) Conditions

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m particle size) is recommended for good separation of the analyte from potential impurities.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions for equilibration.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 μ L.

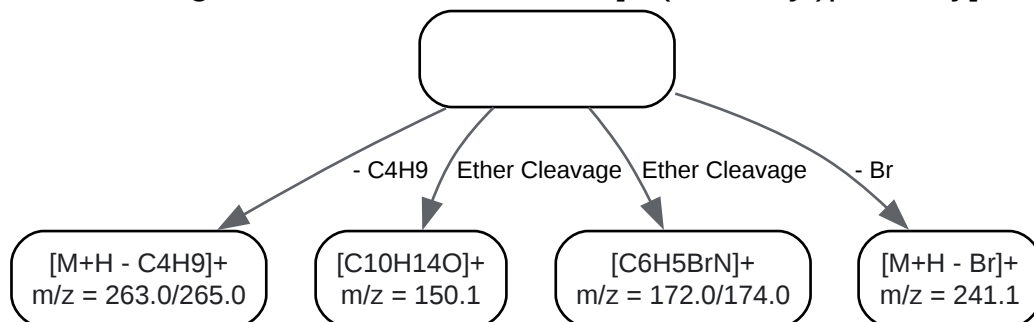
Mass Spectrometry (MS) Conditions

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Mode: Full scan MS to identify the parent ion, followed by product ion scans (MS/MS) of the selected parent ion to obtain fragmentation data. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.[\[4\]](#)
- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 120 - 150 $^{\circ}$ C.
- Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
- Collision Gas: Argon.
- Collision Energy: Ramped or optimized for specific transitions.

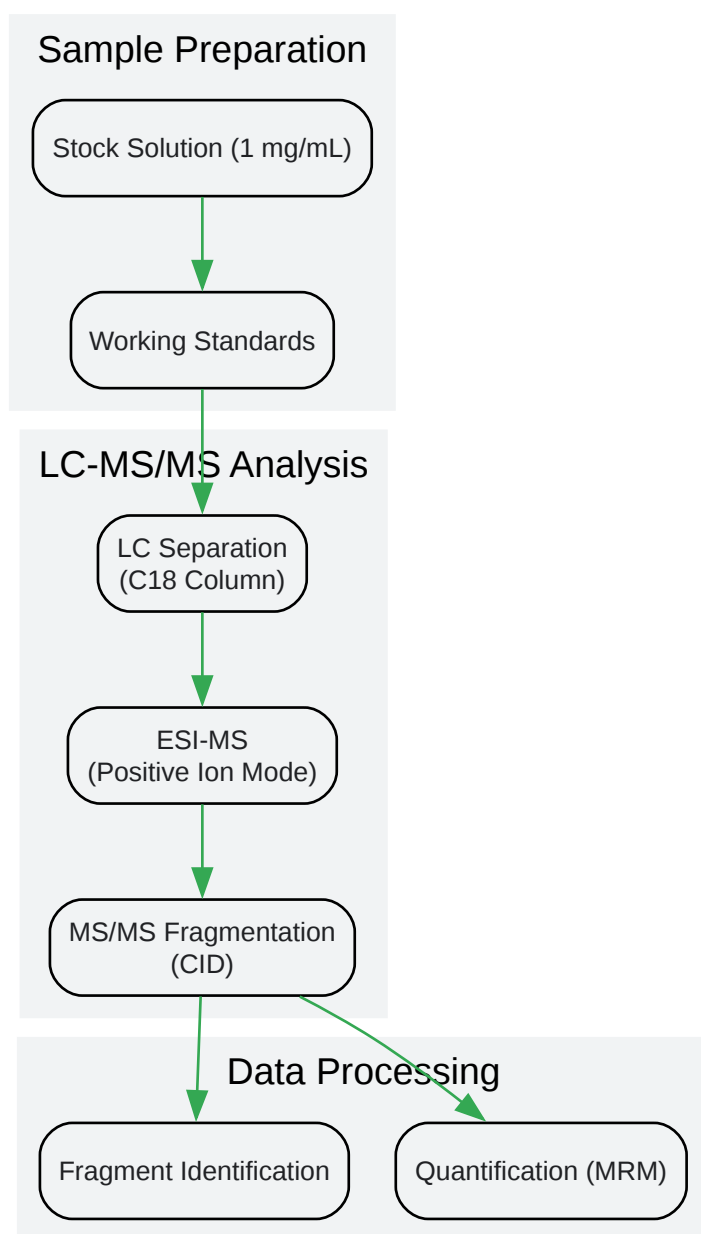
Visualizations

Predicted Fragmentation Pathway

Predicted Fragmentation of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline



LC-MS/MS Experimental Workflow



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